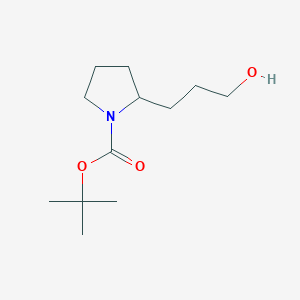

Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is a chemical compound with the CAS Number: 1249774-15-9 . It has a molecular weight of 229.32 . The compound is in liquid form .

Molecular Structure Analysis

The IUPAC name of this compound is tert-butyl 2-(3-hydroxypropyl)-1-pyrrolidinecarboxylate . The InChI code is 1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-4-6-10(13)7-5-9-14/h10,14H,4-9H2,1-3H3 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Enantioselective Synthesis

A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines was achieved through a nitrile anion cyclization strategy. This process involved catalytic CBS asymmetric reduction, t-butylamine displacement, and conjugate addition of hindered secondary amine to acrylonitrile, forming chiral pyrrolidine with high yield and enantiomeric excess (Chung et al., 2005).

Singlet Oxygen Reactions

The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacted with singlet oxygen to yield peroxidic intermediates, which were further transformed into 5-substituted pyrroles. These are precursors of prodigiosin, an important compound in biochemical research (Wasserman et al., 2004).

Asymmetric Synthesis with Fluoroalkyl Groups

The reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate was shown to give corresponding hydroxyalkyl pyrrolidine-1-carboxylate with excellent diastereoselectivities and high yield, demonstrating the utility in creating fluoroalkylated compounds (Funabiki et al., 2008).

Mecanismo De Acción

Target of Action

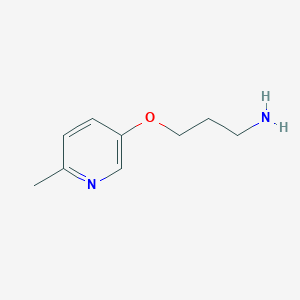

Tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate is a complex organic compound Similar compounds have been used as building blocks in the synthesis of novel nicotinic acetylcholine receptor ligands .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects .

Biochemical Pathways

Compounds with similar structures have been implicated in the modulation of nicotinic acetylcholine receptors, which play crucial roles in neurotransmission .

Pharmacokinetics

The compound’s hydrophilic nature due to the presence of a hydroxyl group might influence its absorption and distribution .

Result of Action

Similar compounds have been shown to enhance cognition by modulating the activity of nicotinic acetylcholine receptors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place under inert atmosphere at room temperature . Furthermore, the compound’s activity might be influenced by the pH and temperature of its environment.

Propiedades

IUPAC Name |

tert-butyl 2-(3-hydroxypropyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-8-4-6-10(13)7-5-9-14/h10,14H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSNIRHFBXQBTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(Oxane-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B3093743.png)

![1-Bromo-4-[2-(2-ethoxyethoxy)ethoxy]benzene](/img/structure/B3093765.png)

![2-[(5-Fluoropyridin-2-yl)amino]ethan-1-ol](/img/structure/B3093772.png)

amine](/img/structure/B3093845.png)